molecular formula C7H14F7N2OP B1343954 N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) CAS No. 1017605-89-8

N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V)

Cat. No.: B1343954
CAS No.: 1017605-89-8
M. Wt: 306.16 g/mol
InChI Key: WNKKCFSBUCWMNR-UHFFFAOYSA-N
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Description

“N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate” is also known as Tetramethylfluoroformamidinium hexafluorophosphate or TFFH . It is an in situ coupling reagent that converts protected amino acids to the corresponding acid fluoride in the presence of a base .


Synthesis Analysis

TFFH is used in peptide synthesis . It is used as a reagent for the synthesis of cationic antimicrobial β-2,2-amino acid derivatives, philanthotoxin analogues for inhibition of the ionotropic glutamate receptor, small β-peptidomimetics for antimicrobials, and hydrazone ligation to assemble multifunctional viral nanoparticles .


Molecular Structure Analysis

The molecular structure of TFFH contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The empirical formula is C5H12F7N2P .


Chemical Reactions Analysis

TFFH is used in coupling reactions . It is used as a reagent for the synthesis of cationic antimicrobial β-2,2-amino acid derivatives, philanthotoxin analogues for inhibition of the ionotropic glutamate receptor, small β-peptidomimetics for antimicrobials, and hydrazone ligation to assemble multifunctional viral nanoparticles .


Physical and Chemical Properties Analysis

TFFH is a powder with a molecular weight of 316.20 g/mol . It is soluble in water . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Characterization

N-Alkyl- and N-fluoroalkyl-substituted oxazolidinium- and morpholinium-based quaternary salts, including those with hexafluorophosphate, have been synthesized and characterized. These compounds exhibit low melting points, are liquids at room temperature, and demonstrate high thermal stability, with some showing thermal stabilities of ≥400 degrees C. They have potential applications in various fields due to these properties (Kim, Singh, & Shreeve, 2004).

Interaction with Phosphorus Compounds

N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate has been studied for its reactivity with phosphorus compounds. For example, the reaction with morpholinosulfur trifluoride yields products relevant in the context of adduct formation with PF5, indicating potential applications in organic synthesis (Guzyr et al., 2013).

Nuclear Magnetic Resonance Studies

Studies on heterocyclic fluorine compounds, including N-fluoro-morpholine derivatives, have been conducted using nuclear magnetic resonance (NMR). These studies provide valuable insights into the molecular structure and dynamics of these compounds, which are important for understanding their chemical behavior and potential applications (Lee & Orrell, 1967).

Electrochemical Fluorination

Research on the electrochemical fluorination of nitrogen-containing carboxylic acids, including those with morpholino groups, has been conducted. The resulting perfluoroacid fluorides have applications in creating fluorochemicals with lowered surface tension, indicating potential industrial applications (Abe et al., 1992).

Ionic Liquid Applications

N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate derivatives have been explored for their potential as components in ionic liquids. These ionic liquids have diverse applications due to their unique physicochemical properties, such as high thermal stability and low volatility (Zhang et al., 2009).

Scientific Research Applications of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium Hexafluorophosphate

Synthesis and Characterization of Quaternary Salts and Ionic Liquids

N-Alkyl- and N-fluoroalkyl-substituted oxazolidinium- and morpholinium-based quaternary salts, including those with hexafluorophosphate, are synthesized and characterized. These compounds are liquids at room temperature and show high thermal stability, with some compounds exhibiting stabilities of ≥400 degrees C. They have potential applications in various scientific fields due to these properties (Kim, Singh, & Shreeve, 2004).

Reactivity with Phosphorus Compounds

N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate demonstrates reactivity with phosphorus compounds. For instance, it reacts with morpholinosulfur trifluoride to yield products relevant in adduct formation with PF5, indicating potential applications in organic synthesis (Guzyr et al., 2013).

Nuclear Magnetic Resonance Studies

Studies on heterocyclic fluorine compounds, including N-fluoro-morpholine derivatives, have been conducted using nuclear magnetic resonance (NMR). These studies provide valuable insights into the molecular structure and dynamics of these compounds, which are important for understanding their chemical behavior and potential applications (Lee & Orrell, 1967).

Electrochemical Fluorination

Research on the electrochemical fluorination of nitrogen-containing carboxylic acids, including those with morpholino groups, has been conducted. The resulting perfluoroacid fluorides have applications in creating fluorochemicals with lowered surface tension, indicating potential industrial applications (Abe et al., 1992).

Ionic Liquid Applications

N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate derivatives have been explored for their potential as components in ionic liquids. These ionic liquids have diverse applications due to their unique physicochemical properties, such as high thermal stability and low volatility (Zhang et al., 2009).

Safety and Hazards

TFFH is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Mechanism of Action

Target of Action

It is known to be used as a reagent in peptide synthesis , suggesting that its targets could be amino acids or peptides.

Mode of Action

This compound acts as an in situ coupling reagent . It smoothly converts protected amino acids to the corresponding acid fluoride in the presence of a base . This process facilitates the coupling of amino acids, particularly those that are hindered .

Result of Action

The result of the action of this compound is the successful coupling of amino acids, particularly hindered ones . This facilitates the synthesis of peptides, which can have various molecular and cellular effects depending on their structure and function.

Action Environment

The action of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) can be influenced by various environmental factors. For instance, the presence of a base is necessary for it to convert protected amino acids to the corresponding acid fluoride . Additionally, it is typically stored at low temperatures (2-8°C) to maintain its stability .

Biochemical Analysis

Biochemical Properties

N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with enzymes such as proteases and kinases, facilitating the formation of peptide bonds and phosphorylation reactions. The compound’s ability to form stable complexes with these enzymes enhances its effectiveness in biochemical assays and research .

Cellular Effects

N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, the compound can activate or inhibit specific kinases, resulting in altered phosphorylation states of target proteins . These changes can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate involves its interaction with biomolecules at the molecular level. The compound binds to active sites of enzymes, either inhibiting or activating their functions. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways .

Dosage Effects in Animal Models

The effects of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites .

Transport and Distribution

Within cells and tissues, N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of specific transporters .

Subcellular Localization

N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate exhibits distinct subcellular localization patterns. It can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments .

Properties

IUPAC Name

[fluoro(morpholin-4-yl)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN2O.F6P/c1-9(2)7(8)10-3-5-11-6-4-10;1-7(2,3,4,5)6/h3-6H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKKCFSBUCWMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C(N1CCOCC1)F)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F7N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V)
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N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V)
Reactant of Route 5
N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V)

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